molecular formula C19H13F2IN4O B10797948 5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-iodophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-iodophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797948
M. Wt: 478.2 g/mol
InChI Key: SYOXDOQMLHMQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-S-391 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-391 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-391 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields (approximately 50%). An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: While specific industrial production methods for OSM-S-391 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: OSM-S-391 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

OSM-S-391 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-391 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-391 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-391 adduct. This mechanism disrupts protein translation and activates the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Uniqueness: OSM-S-391 is unique due to its specific mechanism of action involving reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase. This distinguishes it from other compounds that may target different enzymes or pathways within the parasite .

Properties

Molecular Formula

C19H13F2IN4O

Molecular Weight

478.2 g/mol

IUPAC Name

5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-iodophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H13F2IN4O/c20-15-6-1-12(9-16(15)21)7-8-27-18-11-23-10-17-24-25-19(26(17)18)13-2-4-14(22)5-3-13/h1-6,9-11H,7-8H2

InChI Key

SYOXDOQMLHMQGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)I

Origin of Product

United States

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